

Commercial Availability and Synthetic Guide for Tert-butyl 4-azidopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-azidopiperidine-1-carboxylate*

Cat. No.: *B169878*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-azidopiperidine-1-carboxylate is a versatile bifunctional molecule widely employed in medicinal chemistry and drug discovery. Its structure incorporates a piperidine scaffold, a common motif in many pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, and an azide functionality. The azide group serves as a valuable chemical handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation of this building block to other molecules.^[1] This guide provides a comprehensive overview of the commercial availability of **Tert-butyl 4-azidopiperidine-1-carboxylate**, a detailed experimental protocol for its synthesis, and its applications in chemical biology and drug development.

Commercial Availability

Tert-butyl 4-azidopiperidine-1-carboxylate (CAS No. 180695-80-1) is readily available from a variety of chemical suppliers. The purity and available quantities can vary, and it is recommended to request a certificate of analysis from the supplier to ensure the material meets the requirements of the intended application.

Supplier	Catalog Number	Purity	Available Quantities	Storage Conditions
Biosynth	FB124046	Not specified	Custom	Not specified
CP Lab Safety	Not specified	Not specified	1 g	Room temperature ^[2]
Fisher Scientific (Toronto Research Chemicals)	30328862	Not specified	25 mg	Not specified
MySkinRecipes	83859	95% ^[1]	100 mg, 250 mg, 1 g	2-8°C ^[1]
Conier Chem&Pharma Limited	Not specified	Not specified	Inquiry	Not specified

Synthesis of Tert-butyl 4-azidopiperidine-1-carboxylate

The most common and efficient laboratory-scale synthesis of **Tert-butyl 4-azidopiperidine-1-carboxylate** involves a two-step process starting from the commercially available Tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group is first activated by converting it into a good leaving group, typically a mesylate or tosylate. This is followed by a nucleophilic substitution with an azide salt. An alternative one-pot procedure utilizing a Mitsunobu reaction offers a convenient and high-yielding route.^[3]

Experimental Protocol: Synthesis via Mitsunobu Reaction

This protocol is adapted from established Mitsunobu reaction procedures on N-Boc-4-hydroxypiperidine.^[4]

Materials:

- Tert-butyl 4-hydroxypiperidine-1-carboxylate
- Triphenylphosphine (PPh_3)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Diphenylphosphoryl azide (DPPA) or Sodium Azide (NaN_3) with a phase-transfer catalyst
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.2 eq) dissolved in anhydrous THF.
- **Addition of Azide Source:** Add diphenylphosphoryl azide (1.2 eq) to the solution.
- **Initiation of Reaction:** Cool the reaction mixture to $0\text{ }^\circ\text{C}$ in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15-20 minutes. The reaction mixture may turn from colorless to a pale yellow or orange color.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:**

- Quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **Tert-butyl 4-azidopiperidine-1-carboxylate** as a pure product.

Characterization:

The structure and purity of the synthesized **Tert-butyl 4-azidopiperidine-1-carboxylate** should be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry. While specific spectral data for this compound is not readily available in the searched literature, the expected proton and carbon signals would correspond to the Boc-protected piperidine ring structure.

Applications in Drug Discovery and Chemical Biology

Tert-butyl 4-azidopiperidine-1-carboxylate is a valuable building block for the synthesis of more complex molecules in drug discovery.

Click Chemistry

The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of compound libraries.

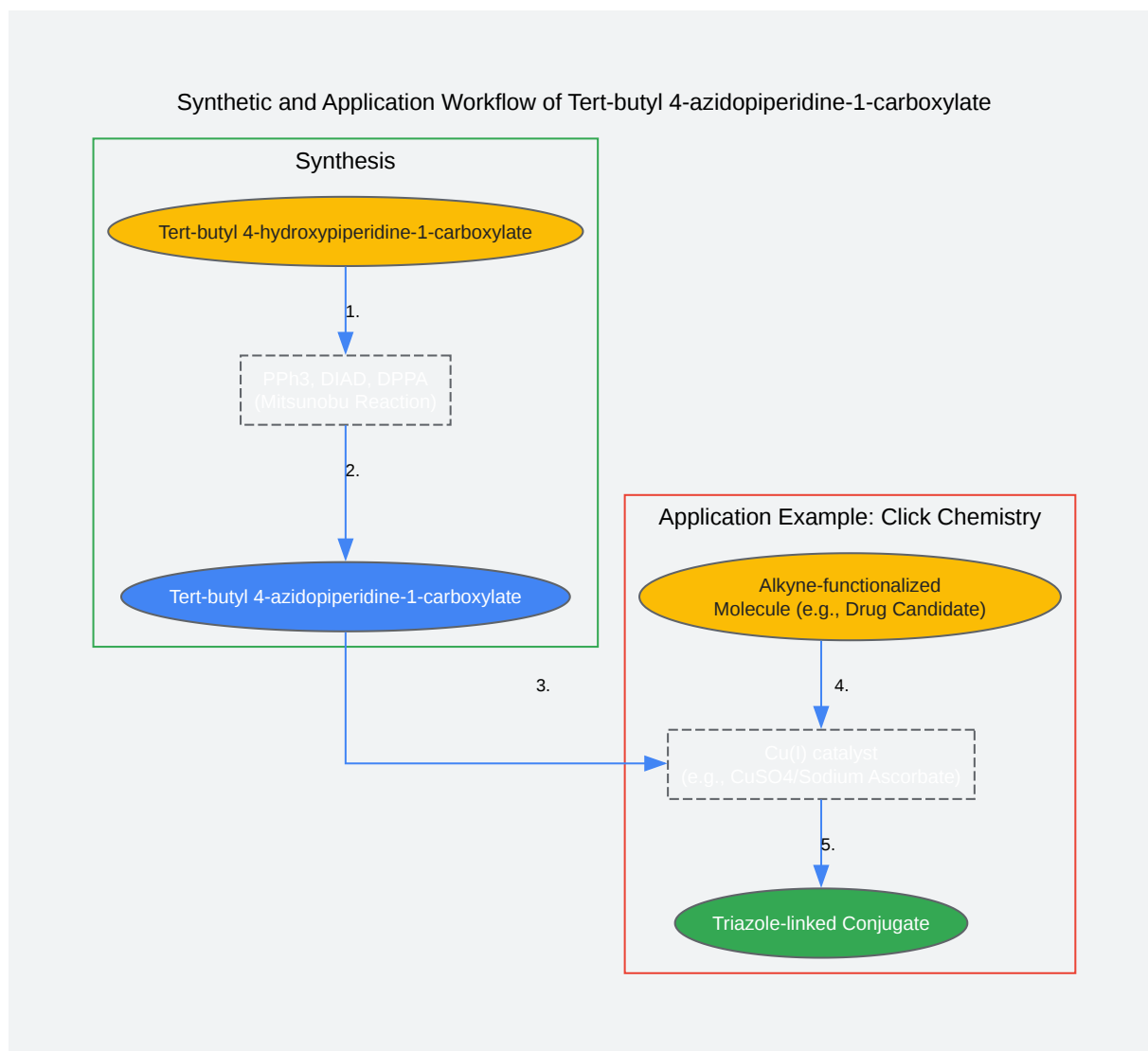
PROTACs and Linker Chemistry

In the field of targeted protein degradation, **Tert-butyl 4-azidopiperidine-1-carboxylate** can be used as a precursor for the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs). After deprotection of the Boc group and reduction of the azide to an amine, the

resulting 4-aminopiperidine can be incorporated into the linker structure connecting a target protein binder and an E3 ligase ligand.

Synthetic and Application Workflow

The following diagram illustrates the logical workflow from the synthesis of **Tert-butyl 4-azidopiperidine-1-carboxylate** to its application in a typical click chemistry reaction.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow from starting material to the target compound and its subsequent use in a click chemistry reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tert-butyl 4-azidopiperidine-1-carboxylate [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Guide for Tert-butyl 4-azidopiperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169878#commercial-availability-and-suppliers-of-tert-butyl-4-azidopiperidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com